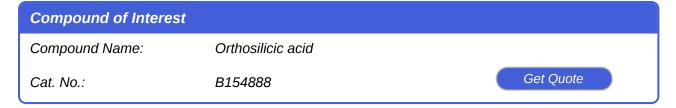


## A Comparative Analysis of In Vivo Silicon Uptake: Food Sources Versus Supplements

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Silicon, the second most abundant element in the Earth's crust, is emerging as a significant player in human health, with roles in bone formation, collagen synthesis, and the health of skin, hair, and nails. Its bioavailability, however, varies considerably depending on the source. This guide provides an objective, data-driven comparison of silicon uptake from various dietary sources and supplements, drawing upon key in vivo studies to inform research and development in nutrition and therapeutics.

## Quantitative Comparison of Silicon Bioavailability

The bioavailability of silicon is critically dependent on its chemical form. Monomeric silicic acids, such as **orthosilicic acid** (OSA), are generally more readily absorbed than polymerized or particulate forms. The following table summarizes quantitative data from a pivotal human in vivo study that compared silicon absorption from different food and supplement sources.



Silicon Source	Form	Dosage (mg Si)	Mean Absorption (% of Dose)	Peak Serum Concentration Time (hours)
Supplements				
Monomethylsilan etriol (MMST)	Organic, Monomeric	6.9	64%	0.5
Choline- stabilized Orthosilicic Acid (ch-OSA)	Stabilized OSA	20	17%	2
Colloidal Silica	Particulate	780	1%	2
Food & Beverage				
Alcohol-Free Beer	Primarily OSA	22.9	64%	1.5
Green Beans	Food Matrix	6.1	44%	0.5
Orthosilicic Acid (OSA) Solution	Positive Control	21.5	43%	1.5
Bananas	Food Matrix	13.6	4%	Not specified
Antacid				
Magnesium Trisilicate	Particulate	200	4%	4

Data adapted from: Sripanyakorn, S., et al. (2009). The comparative absorption of silicon from different foods and food supplements. British Journal of Nutrition, 102(6), 825-834.[1][2][3][4][5]

# Experimental Protocol: In Vivo Silicon Absorption Study



The data presented above was generated from a human clinical trial with a robust crossover design.

Subjects: Healthy adult volunteers.[2][3][5]

Study Design: A series of four studies, each with a crossover design. Fasting subjects ingested one of eight silicon sources. A washout period of at least one week separated the administration of different sources.[2][3][5]

Silicon Sources and Administration:

- Supplements: Monomethylsilanetriol (MMST), choline-stabilized orthosilicic acid (ch-OSA), and colloidal silica.
- Foods/Beverages: Alcohol-free beer, bananas, and green beans.
- Control: A solution of orthosilicic acid (OSA).
- Antacid: Magnesium trisilicate.[1][2][3][4][5]

#### Data Collection:

 Blood and urine samples were collected from fasting subjects at baseline and at timed intervals for up to 6 hours post-ingestion.[2][3]

#### Analytical Method:

 Total silicon concentrations in serum and urine were determined using inductively coupled plasma optical emission spectrometry (ICP-OES).[2][3][5]

### Bioavailability Assessment:

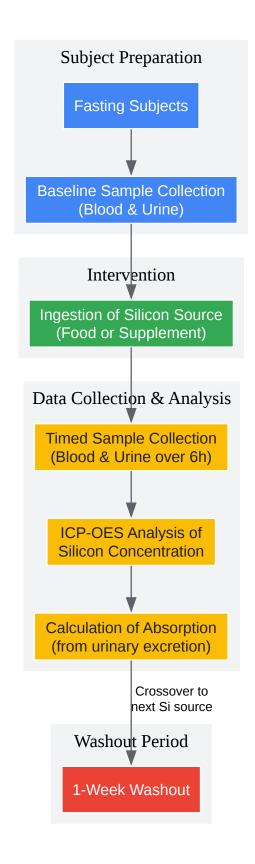
- Silicon absorption was calculated based on the total amount of silicon excreted in the urine over the 6-hour post-dose period, expressed as a percentage of the ingested dose.[1][2][3]
  [4][5]
- Serum silicon concentrations were used to determine the time to reach peak concentration (Tmax).[1][2][3][4][5]



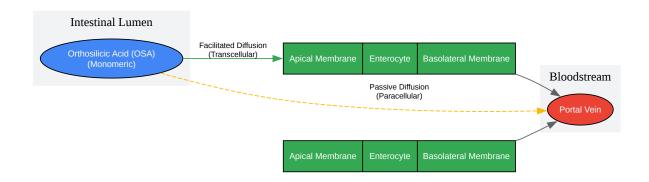
## **Visualizing the Experimental Workflow**

The following diagram illustrates the workflow of the in vivo study described above.









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